8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one
CAS No.:
Cat. No.: VC14783003
Molecular Formula: C23H25NO5
Molecular Weight: 395.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H25NO5 |
|---|---|
| Molecular Weight | 395.4 g/mol |
| IUPAC Name | 8-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-7-hydroxy-3,4-dimethylchromen-2-one |
| Standard InChI | InChI=1S/C23H25NO5/c1-13-14(2)23(26)29-22-17(13)5-6-19(25)18(22)12-24-8-7-15-9-20(27-3)21(28-4)10-16(15)11-24/h5-6,9-10,25H,7-8,11-12H2,1-4H3 |
| Standard InChI Key | HWIRARWBCYMOHO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCC4=CC(=C(C=C4C3)OC)OC)O)C |
Introduction
Structural Features
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Chromen-2-one Core: This part of the molecule is known for its potential biological activities, including anticancer and antifungal properties .
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Dihydroisoquinoline Moiety: This component is often associated with various biological activities, including antitumor effects.
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Methoxy Groups: These are common substituents that can influence the compound's solubility and biological activity.
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Hydroxyl Group: Located on the chromenone framework, this group can participate in hydrogen bonding, affecting the compound's interactions with biological targets.
Synthesis
The synthesis of compounds with similar structures typically involves multi-step reactions. For instance, the synthesis of 8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one involves forming the dihydroisoquinoline precursor through cyclization reactions and then coupling it with a chromenone derivative. Techniques such as chromatography are often used for purification.
Biological Activities and Potential Applications
While specific data on 8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one is not available, related compounds have shown promise in medicinal chemistry. For example, chromene derivatives are known for their potential as anticancer and antifungal agents due to their ability to inhibit enzymes involved in cell growth . The dihydroisoquinoline moiety is associated with antitumor activities.
Research Findings and Future Directions
Given the lack of specific research on 8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one, future studies should focus on its synthesis, characterization, and biological evaluation. Techniques such as NMR and IR spectroscopy would be essential for structural confirmation, while in vitro assays could assess its potential therapeutic applications.
Data Table: Comparison of Related Compounds
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